

The Structural Elucidation of 1,2-Diaminocyclohexane Platinum Complexes: A Technical Guide

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Compound of Interest

Compound Name: *Dachp*

Cat. No.: *B1220378*

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This technical guide provides a comprehensive overview of the structural characteristics of 1,2-diaminocyclohexane (DACH) platinum complexes, a class of compounds that includes the clinically significant anticancer drug, oxaliplatin. The guide delves into the stereochemistry of the DACH ligand, the coordination chemistry of the resulting platinum complexes, and the structural basis of their interaction with DNA, which is fundamental to their cytotoxic mechanism of action.

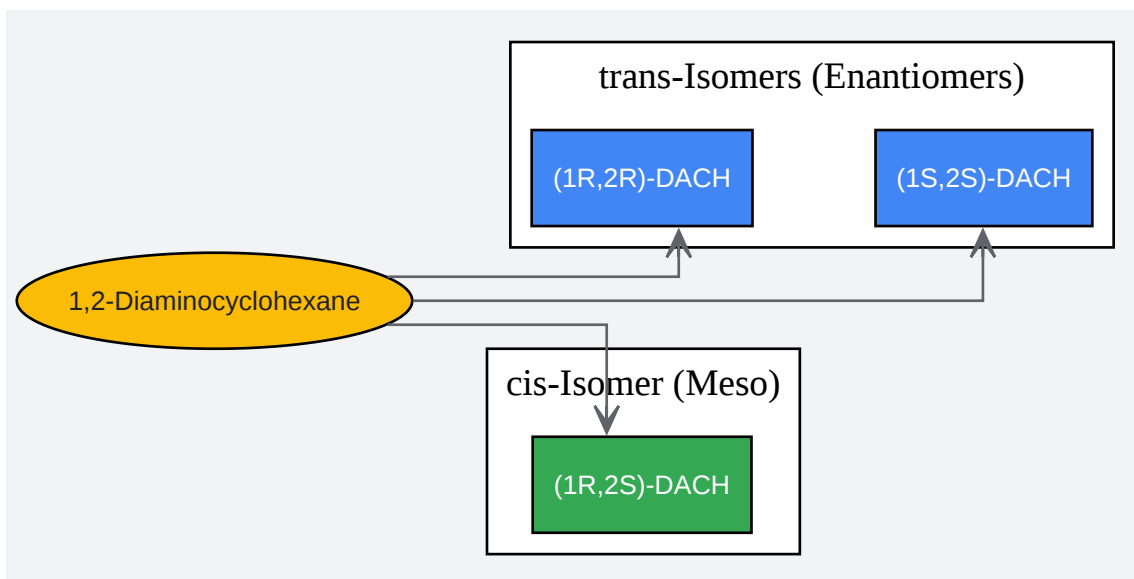
Core Structural Features

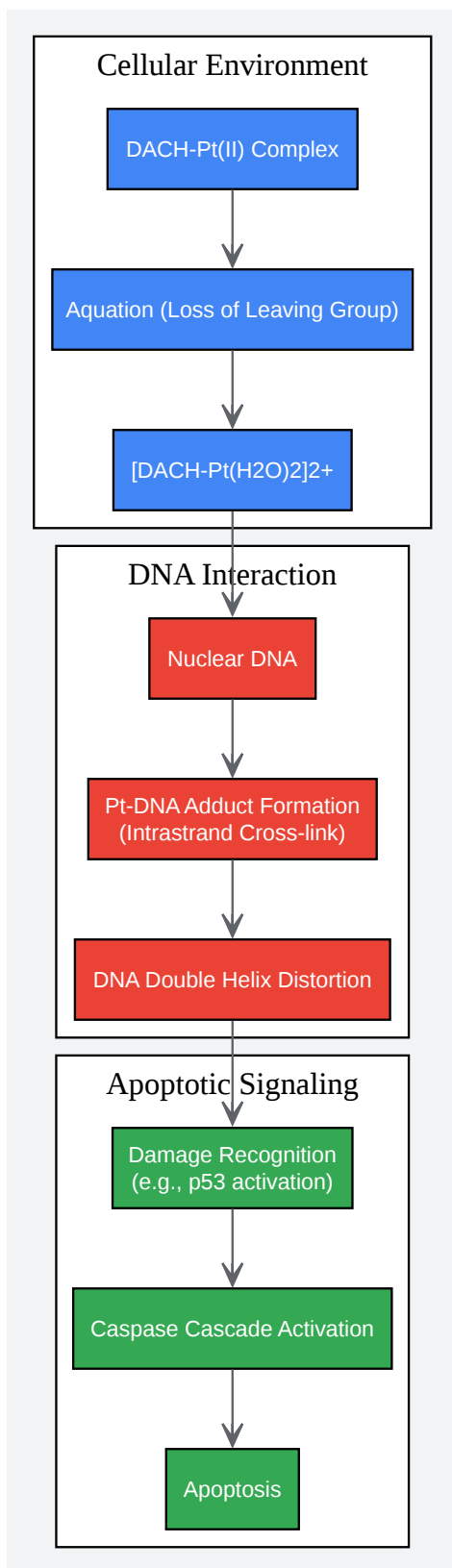
The foundational structure of these complexes consists of a central platinum atom, typically in the +2 or +4 oxidation state, chelated by a 1,2-diaminocyclohexane (DACH) ligand. The DACH ligand is a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms, forming a stable five-membered ring. This DACH ligand is considered the "non-leaving group" and plays a crucial role in the biological activity and resistance-evading properties of these drugs. The remaining coordination sites on the platinum are occupied by "leaving groups," such as oxalate, chloride, or malonate, which are displaced upon interaction with biological targets like DNA.

Stereoisomerism of the 1,2-Diaminocyclohexane Ligand

A critical aspect of the structure of DACH-platinum complexes is the stereochemistry of the DACH ligand itself. 1,2-Diaminocyclohexane exists as three stereoisomers: the enantiomeric pair of trans isomers, (1R,2R)-DACH and (1S,2S)-DACH, and the achiral cis (meso) isomer, (1R,2S)-DACH.

The spatial arrangement of the amino groups in these isomers significantly influences the geometry of the resulting platinum complex and its subsequent biological activity. The antitumor efficacy of DACH-platinum complexes is highly dependent on the specific stereoisomer of the DACH ligand. Notably, the clinically approved drug, oxaliplatin, exclusively utilizes the (1R,2R)-DACH isomer, which has demonstrated superior anticancer activity compared to the (1S,2S) and meso isomers in many cancer models.





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